![molecular formula C15H8Cl2O4S B2514989 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 866013-21-0](/img/structure/B2514989.png)
6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
The compound 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of chloro and sulfonyl substituents suggests that this compound could exhibit unique chemical and physical properties, making it a candidate for further chemical synthesis and pharmacological studies.
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. One approach involves three-component reactions of 4-hydroxycoumarin, aldehydes, and cyclic 1,3-dicarbonyl compounds catalyzed by novel sulfonic acid functionalized ionic liquids in water at reflux temperature, yielding dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives in high yields . Although the specific synthesis of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of related chromen-2-one derivatives has been characterized by various techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, (E)-3-[2-(4-chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one, reveals the orientation of the chlorophenyl ring and the sulfonyl plane, as well as the stabilization of the crystal structure by intermolecular interactions . These structural insights are crucial for understanding the reactivity and interaction of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one with other molecules.
Chemical Reactions Analysis
Chromen-2-one derivatives are known to undergo various chemical reactions. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, for example, leads to the formation of angular pentacyclic compounds and rearranged chromen-ones, demonstrating the reactivity of these compounds under UV-light . Similarly, 6H-benzo[c]chromenes can be synthesized from o-benzyl-protected phenols through a C–H sulfenylation/radical cyclization sequence, indicating the potential for radical-based transformations . These studies suggest that 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one could also participate in various chemical reactions, which could be explored for the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For example, the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid and its derivatives have been described, with the molecular structure of a related compound determined by NMR spectroscopy and X-ray crystallography . These properties, such as crystal structure and solubility, are essential for the practical application of these compounds in chemical synthesis and drug development. The specific properties of 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one would need to be characterized to fully understand its potential applications.
Scientific Research Applications
Antibacterial Activity
6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one derivatives have been explored for their antibacterial properties. A study detailed the synthesis of various derivatives from 4-Chloro-chromen-2-one, which displayed bacteriostatic and bactericidal activity against bacterial cultures like Staphylococcus aureus, E.coli, and Klebsiella. The synthesized compounds were characterized and their antibacterial potency was compared with standard drugs like streptomycin (Behrami, 2014).
Synthetic Methodologies
Significant work has been done on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols from 3-sulfonyl chromen-4-ones. The study investigated different synthetic methods and reaction conditions to efficiently transform 3-sulfonyl chromen-4-ones into various 3-sulfonyl chroman-4-ols, which have potential applications in chemical synthesis (Chang & Tsai, 2018).
Chemical Properties and Reactions
The compound's chemical properties and reactions have also been a topic of research. For instance, the sulfonation and sulfation reactions of chlorophenols, including compounds related to 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one, were studied using concentrated aqueous sulfuric acid and sulfur trioxide. The research provided insights into the isomer distribution in these reactions and the effects of various substituents (Wit & Cerfontain, 2010).
Crystallographic Studies
Crystallographic studies of related compounds have been conducted to understand their structure better. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, offering insights into the molecular arrangement and interaction patterns within the crystal lattice (Manolov, Morgenstern, & Hegetschweiler, 2012).
Mechanism of Action
“6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one” is a type of chromenone, which is a class of organic compounds characterized by a structure that includes a benzene ring fused to a pyran ring, which contains a carbonyl group . Chromenones are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
The compound also contains a benzenesulfonyl group, which is often found in sulfa drugs, a class of antimicrobial medicines . Sulfonyl groups can act as leaving groups in chemical reactions, potentially allowing the compound to react with various biological targets .
properties
IUPAC Name |
6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMLEOSPVPRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one |
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